Flurazole

Catalog No.
S602702
CAS No.
72850-64-7
M.F
C12H7ClF3NO2S
M. Wt
321.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flurazole

CAS Number

72850-64-7

Product Name

Flurazole

IUPAC Name

benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Molecular Formula

C12H7ClF3NO2S

Molecular Weight

321.7 g/mol

InChI

InChI=1S/C12H7ClF3NO2S/c13-11-17-9(12(14,15)16)8(20-11)10(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

MKQSWTQPLLCSOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)C2=C(N=C(S2)Cl)C(F)(F)F

solubility

1.55e-06 M

Synonyms

benzyl 2-chloro-4-trifluoromethyl-1,3-thiazole-5-carboxylate, flurazole

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(N=C(S2)Cl)C(F)(F)F

Plant Physiology and Metabolism

Flurazole's ability to influence plant metabolism has made it a valuable tool in research exploring various aspects of plant physiology. Studies have investigated its effects on:

  • Thiol content: Flurazole is known to increase the concentration of thiols (sulfhydryl groups) in plant roots []. This has led to research exploring its role in plant defense mechanisms and stress tolerance [].
  • Gene expression: Flurazole has been shown to affect the expression of specific genes involved in various metabolic pathways []. This opens up possibilities for understanding its influence on plant growth, development, and stress responses.

Environmental Science and Bioremediation

Flurazole's potential contributions to environmental science and bioremediation are being explored in several areas:

  • Microbial degradation: Research is investigating the ability of certain microorganisms to degrade Flurazole, which is crucial for understanding its persistence and potential impact on the environment [].
  • Phytoremediation: Studies are exploring the use of Flurazole-treated plants to enhance their ability to absorb and degrade environmental contaminants []. This could be a promising strategy for cleaning up contaminated soil and water.

Medical and Pharmaceutical Research

While not currently used as a therapeutic agent, Flurazole's unique properties are being investigated in the context of medical and pharmaceutical research:

  • Antioxidant activity: Studies suggest that Flurazole may possess antioxidant properties []. This has led to research exploring its potential role in protecting cells from oxidative stress, which is implicated in various diseases.
  • Enzyme inhibition: Flurazole has been shown to inhibit certain enzymes involved in specific biological processes []. This opens up avenues for research on its potential therapeutic applications in different disease models.

Flurazole is a chemical compound classified as a herbicide safener, primarily used to protect crops from the phytotoxic effects of certain herbicides. Its chemical formula is C₁₂H₇ClF₃NO₂S, and it features a complex structure that includes a trifluoromethyl group and a thiazole moiety, which contribute to its biological activity and effectiveness as a safener in agricultural applications . Flurazole is known for its ability to enhance the tolerance of plants to herbicides, thereby allowing for more effective weed control without damaging the crops .

  • Enhanced metabolism: Flurazole might stimulate the plant's metabolic processes, allowing it to break down the herbicide more efficiently [].
  • Reduced herbicide uptake: Flurazole may alter the plant's cell membrane properties, making it less permeable to the herbicide [].
  • Auxin mimicry: Flurazole might have some auxin-like properties, a plant hormone that can counteract the herbicidal effects.
, particularly those involving its functional groups. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with biological membranes and enzymes effectively. Flurazole can undergo hydrolysis and oxidation reactions, which may affect its stability and efficacy in agricultural settings. Additionally, it can form conjugates with glutathione in plants, which is part of the detoxification process against herbicide injury .

Flurazole exhibits significant biological activity as a herbicide safener. It functions by mitigating the harmful effects of herbicides such as chloroacetanilide and thiocarbamate on crops like maize. By enhancing the plant's detoxification mechanisms, flurazole helps prevent developmental malformations and oxidative stress in plant tissues exposed to these herbicides . Moreover, studies have indicated that flurazole can induce protective enzymes in plants, further contributing to its role as a safener.

The synthesis of flurazole typically involves multi-step organic reactions that incorporate various reagents and conditions. One common method includes the reaction of thiazole derivatives with trifluoromethylating agents, followed by chlorination processes to introduce the chlorine atom into the final structure. The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .

Flurazole is primarily used in agriculture as a herbicide safener. Its main applications include:

  • Crop Protection: Enhancing crop tolerance to specific herbicides.
  • Environmental Safety: Reducing phytotoxicity in sensitive crops when used alongside herbicides.
  • Research: Studying plant responses to herbicide exposure and detoxification pathways .

Interaction studies involving flurazole have shown that it can effectively reduce the phytotoxic effects of various herbicides when applied at appropriate rates. For instance, at lower application rates (below 1.12 kg per hectare), flurazole has been observed to be less effective in protecting maize from herbicide injury compared to higher doses . Additionally, flurazole's interactions with enzymes such as cytochrome P450 have been explored, highlighting its role in modulating metabolic pathways in plants exposed to herbicides.

Flurazole shares structural and functional similarities with several other compounds used as herbicide safeners or growth regulators. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
FenclorimContains chlorinated aromatic groupsKnown for its efficacy against specific weed species
BenoxacorFeatures a dichloroacetamide structureFunctions similarly but has different target weeds
FurilazoleContains a furyl groupPrimarily used for rice protection against herbicide injury
AmetrynA triazine herbicideBroad-spectrum activity but less selective than flurazole

Uniqueness of Flurazole:
Flurazole's unique trifluoromethyl-thiazole structure allows for enhanced lipophilicity and biological activity compared to many other safeners. This structural feature contributes significantly to its effectiveness in protecting crops while minimizing phytotoxicity from co-applied herbicides .

Flurazole is a synthetic organofluorine compound with the Chemical Abstracts Service registry number 72850-64-7 [1] . The International Union of Pure and Applied Chemistry name for this compound is benzyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate [19]. Alternative systematic nomenclature includes phenylmethyl 2-chloro-4-(trifluoromethyl)-5-thiazolecarboxylate and 2-chloro-4-(trifluoromethyl)-5-thiazolecarboxylic acid phenylmethyl ester [18] [20].

The compound is assigned the European Inventory of Existing Commercial Chemical Substances number 276-942-3 [18]. Flurazole represents the approved common name by the Weed Science Society of America, and this designation is also recognized in China under the name 解草胺 [19]. The compound lacks an International Organization for Standardization common name, with flurazole serving as the primary identifier in scientific literature [19].

Structural Characteristics and Molecular Configuration

Flurazole possesses the molecular formula C₁₂H₇ClF₃NO₂S, indicating a complex heterocyclic structure incorporating chlorine, fluorine, nitrogen, oxygen, and sulfur atoms [1] [18] [27]. The molecular weight is precisely 321.70 grams per mole [1] [37], with an exact monoisotopic mass of 320.98383 daltons [39].

The structural framework consists of a central 1,3-thiazole ring system substituted at the 2-position with a chlorine atom and at the 4-position with a trifluoromethyl group [1] [19]. The 5-position of the thiazole ring bears a carboxylate ester functionality, specifically a benzyl ester group [18] [19]. The International Chemical Identifier string InChI=1S/C12H7ClF3NO2S/c13-11-17-9(12(14,15)16)8(20-11)10(18)19-6-7-4-2-1-3-5-7/h1-5H,6H2 provides the complete connectivity description [19] [39].

The simplified molecular-input line-entry system representation is C1=CC=C(C=C1)COC(=O)C2=C(N=C(S2)Cl)C(F)(F)F, which demonstrates the benzyl ester linkage to the substituted thiazole ring [27] [39]. The compound exhibits a planar thiazole ring system with the trifluoromethyl group providing significant steric bulk and electronic influence [21] [22].

Physical Properties

Melting Point, Appearance, and Solubility

Flurazole exhibits a melting point of 52 degrees Celsius under standard atmospheric conditions [9] [18]. The compound appears as colorless crystals in its pure form [10]. The predicted boiling point is 413.6 ± 55.0 degrees Celsius [18].

The density of flurazole is estimated at 1.6536 grams per cubic centimeter [18]. The refractive index is calculated to be approximately 1.6300 [18]. These physical constants reflect the compound's moderately dense crystalline structure and significant molecular polarizability due to the presence of multiple electronegative atoms [18].

Solubility characteristics of flurazole vary significantly with solvent polarity and chemical nature. The compound demonstrates enhanced solubility in organic solvents compared to aqueous media, consistent with its lipophilic benzyl ester functionality . The predicted partition coefficient value of 4.5 indicates substantial hydrophobic character [39].

Stability and Reactivity

Limited experimental data are available regarding the specific stability and reactivity profile of flurazole under various environmental conditions [13]. The compound contains multiple reactive functional groups, including the thiazole ring system and the ester linkage, which may undergo hydrolysis under alkaline conditions [13].

The trifluoromethyl substituent provides enhanced chemical stability compared to non-fluorinated analogs, as the carbon-fluorine bonds are among the strongest in organic chemistry [22] [24]. The presence of the electron-withdrawing trifluoromethyl group also influences the electronic properties of the thiazole ring, potentially affecting reactivity patterns [21] [22].

Storage conditions and compatibility with other materials require careful consideration due to the presence of multiple heteroatoms and the ester functionality [13]. The compound may be susceptible to hydrolytic degradation under strongly acidic or basic conditions [15].

Spectral Characteristics

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of flurazole reveals characteristic signal patterns corresponding to the aromatic and aliphatic proton environments [4]. The benzyl ester protons typically appear as a singlet around 5.3 parts per million, while the aromatic protons of the benzyl group exhibit multiplet patterns in the 7.2-7.4 parts per million region [22] [24].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of flurazole [4]. The carbonyl carbon of the ester group typically resonates around 160 parts per million, while the thiazole ring carbons appear in characteristic regions between 100-170 parts per million [22] [24]. The trifluoromethyl carbon exhibits a characteristic quartet pattern due to coupling with the three equivalent fluorine atoms [22] [24].

Fluorine-19 nuclear magnetic resonance spectroscopy is particularly informative for flurazole characterization due to the presence of the trifluoromethyl group [5] [34]. The three equivalent fluorine atoms typically produce a sharp singlet in the range of -60 to -70 parts per million relative to trichlorofluoromethane [22] [24] [34]. The chemical shift and coupling patterns provide definitive structural confirmation [34].

Mass Spectrometry

Mass spectrometric analysis of flurazole provides molecular weight confirmation and fragmentation pattern information [6]. The molecular ion peak appears at mass-to-charge ratio 321.70, corresponding to the intact molecular structure [1] [37]. High-resolution mass spectrometry confirms the exact mass as 320.98383 daltons [39].

Fragmentation patterns in electron ionization mass spectrometry typically show loss of the benzyl group (mass 91) to give a fragment at mass-to-charge ratio 230 [22]. Additional fragmentation may involve loss of the trifluoromethyl group or cleavage of the ester bond [22]. Tandem mass spectrometry techniques provide enhanced structural elucidation capabilities [6].

The mass spectral behavior of flurazole follows predictable patterns for benzyl ester compounds, with characteristic benzyl cation formation and thiazole ring fragmentations [22] [24]. These fragmentation pathways serve as diagnostic tools for compound identification and purity assessment [6].

Infrared and Raman Spectroscopy

Infrared spectroscopy of flurazole reveals characteristic absorption bands corresponding to the functional groups present in the molecule [22] [23]. The carbonyl stretch of the ester group typically appears around 1700-1750 wavenumbers, while carbon-fluorine stretching vibrations of the trifluoromethyl group produce characteristic absorptions in the 1000-1300 wavenumber region [22] [24].

Thiazole ring vibrations contribute specific spectral features in the fingerprint region below 1500 wavenumbers [22] [23]. Aromatic carbon-carbon stretching modes from the benzyl group appear in the 1450-1600 wavenumber range [23]. The nitrogen-containing heterocycle provides additional characteristic absorption bands [22] [23].

Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and carbon-carbon bond stretching modes [22]. The trifluoromethyl group exhibits strong Raman scattering due to the highly polarizable carbon-fluorine bonds [22]. Ring breathing modes of both the thiazole and benzene rings contribute distinctive Raman signatures [23].

Polymorphic Forms and Crystal Structure

Limited crystallographic data are available specifically for flurazole polymorphic forms and crystal structure determination [17]. The compound's structural similarity to other thiazole derivatives suggests potential for polymorphic behavior, as heterocyclic compounds frequently exhibit multiple crystalline forms [16] [17].

Crystal packing arrangements in flurazole likely involve intermolecular interactions between the electronegative atoms (nitrogen, oxygen, sulfur, chlorine, and fluorine) and the aromatic ring systems [17]. The planar thiazole ring and benzyl group may participate in π-π stacking interactions that influence crystal stability [17].

Comparative analysis with related compounds suggests that flurazole may exist in multiple polymorphic forms under different crystallization conditions [16] [17]. The presence of multiple hydrogen bond acceptors and the absence of strong hydrogen bond donors may limit the types of intermolecular interactions available for crystal formation [17].

Physical PropertyValueUnitsReference
Molecular Weight321.70g/mol [1] [37]
Exact Mass320.98383Da [39]
Melting Point52°C [9] [18]
Predicted Boiling Point413.6 ± 55.0°C [18]
Density1.6536g/cm³ [18]
Refractive Index1.6300- [18]
Predicted XlogP4.5- [39]
Spectroscopic TechniqueKey CharacteristicsReference
¹H Nuclear Magnetic ResonanceBenzyl protons ~5.3 ppm, aromatic protons 7.2-7.4 ppm [22] [24]
¹³C Nuclear Magnetic ResonanceCarbonyl carbon ~160 ppm, thiazole carbons 100-170 ppm [22] [24]
¹⁹F Nuclear Magnetic ResonanceTrifluoromethyl singlet -60 to -70 ppm [22] [24] [34]
Mass SpectrometryMolecular ion 321.70 m/z, benzyl loss fragment 230 m/z [1] [22] [37]
Infrared SpectroscopyCarbonyl stretch 1700-1750 cm⁻¹, C-F stretch 1000-1300 cm⁻¹ [22] [24]

XLogP3

4.5

Melting Point

52.0 °C

UNII

07H7L3RT69

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

2.93e-07 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

72850-64-7

Wikipedia

Flurazole

Use Classification

Agrochemicals -> Safeners

General Manufacturing Information

5-Thiazolecarboxylic acid, 2-chloro-4-(trifluoromethyl)-, phenylmethyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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